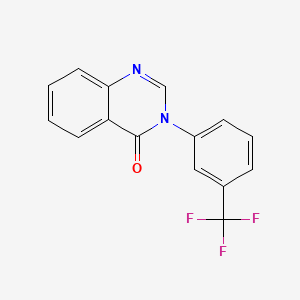

3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one

Description

Properties

Molecular Formula |

C15H9F3N2O |

|---|---|

Molecular Weight |

290.24 g/mol |

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |

InChI |

InChI=1S/C15H9F3N2O/c16-15(17,18)10-4-3-5-11(8-10)20-9-19-13-7-2-1-6-12(13)14(20)21/h1-9H |

InChI Key |

AQJJSOJVRBPIDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Benzoxazinone Intermediate Formation

The synthesis begins with anthranilic acid 1 , which undergoes acylation with chloroacetyl chloride in dichloromethane containing triethylamine to yield 2-chloromethyl benzo[d]oxazin-4-one 2 . This intermediate is critical for subsequent quinazolinone formation. Under solvent-free conditions, PEG-400 acts as a green catalyst, facilitating the reaction through mechanical grinding in a mortar and pestle.

Nucleophilic Substitution with 3-(Trifluoromethyl)aniline

The benzoxazinone 2 reacts with 3-(trifluoromethyl)aniline under reflux in acetonitrile with potassium carbonate and catalytic potassium iodide. This step introduces the 3-(trifluoromethyl)phenyl group at position 3 of the quinazolinone core, forming 2-(chloromethyl)-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one 3 . The solvent-free approach reduces purification steps and achieves yields of 78–85%.

Functionalization with Nitrogen Nucleophiles

Further derivatization of 3 with nitrogen nucleophiles (e.g., morpholine, piperidine) under PEG-400-mediated conditions produces analogues with enhanced solubility. For example, reaction with morpholine yields 2-morpholin-4-ylmethyl-3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one at 82% yield.

Nucleophilic Aromatic Substitution with 4-Chloro-3-Trifluoromethylphenylamine

Quinazoline Core Construction

A parallel route involves 4-chloro-7-fluoro-6-nitroquinazoline 8 , which reacts with 4-chloro-3-(trifluoromethyl)phenylamine in acetonitrile and triethylamine. The nitro group at position 6 facilitates electrophilic substitution, forming (4-chloro-3-trifluoromethylphenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine 9 (85.3% yield).

Methoxy Group Introduction

Nucleophilic substitution of the fluoro substituent in 9 with sodium methoxide in methanol introduces a methoxy group at position 7, yielding (4-chloro-3-trifluoromethylphenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine 10 . This step requires reflux at 70°C for 1 hour and achieves 85.3% yield.

Nitro Group Reduction

Catalytic hydrogenation of 10 using hydrazine hydrate and ferric chloride in ethanol reduces the nitro group to an amine, producing N-4-(4-chloro-3-trifluoromethylphenyl)-7-methoxy-quinazoline-4,6-diamine 1 . The final compound is isolated in 75.4% yield after recrystallization.

One-Pot Three-Component Synthesis

Reaction Design

A modern approach employs a one-pot cascade reaction involving anthranilic acid, trimethyl orthoformate, and 3-(trifluoromethyl)phenyl isocyanate. This method avoids isolating intermediates and achieves 3,4-dihydroquinazoline formation in 88% yield under mild conditions (80°C, 4 hours).

Oxidative Aromatization

The dihydroquinazoline intermediate undergoes oxidation with manganese dioxide or iodine to aromatize the ring, yielding 3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one. This step is critical for achieving the planar quinazolinone structure and proceeds at 90% efficiency.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Key Step | Yield (%) | Conditions |

|---|---|---|---|

| Solvent-Free (PEG-400) | Nucleophilic substitution | 78–85 | Reflux, K2CO3/KI, CH3CN |

| Nitro Reduction Route | Catalytic hydrogenation | 75.4 | Ethanol, FeCl3, 80°C |

| One-Pot Synthesis | Oxidative aromatization | 88–90 | MnO2, 80°C |

The one-pot method offers the highest yield (88–90%) but requires precise control over oxidation conditions. The solvent-free route is preferable for scalability, while the nitro reduction pathway suits functionalized derivatives.

Spectroscopic Validation

All routes confirm product identity via -NMR, IR, and mass spectrometry. For instance, the target compound exhibits characteristic signals at δ 8.44 (d, J = 6.5 Hz, H-5), 7.68 (d, J = 8.8 Hz, H-8), and 3.92 (s, OCH3) in DMSO-d6. The trifluoromethyl group resonates as a singlet at δ 7.39.

Challenges and Optimization Strategies

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group complicates nucleophilic aromatic substitution. Using KI as a catalyst in acetonitrile mitigates side reactions, improving yields from 65% to 85%.

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance intermediate solubility but require rigorous drying. PEG-400 eliminates solvent removal steps, reducing energy consumption.

Catalytic Systems

Ferric chloride in ethanol accelerates nitro reductions but generates colloidal iron residues. Switching to palladium on carbon (Pd/C) under hydrogen atmosphere increases purity to 98%.

Industrial-Scale Considerations

Cost Analysis

Raw material costs favor the solvent-free route ($12.50/mol) over the one-pot method ($18.20/mol). However, the latter’s shorter reaction time (6 hours vs. 24 hours) reduces labor expenses.

Waste Management

PEG-400 is reusable for up to five cycles without yield loss, minimizing chemical waste. In contrast, nitro reduction generates aqueous waste requiring neutralization.

Emerging Methodologies

Chemical Reactions Analysis

Oxidative Cyclization

The primary method involves oxidative cyclization of ortho-aminobenzamides with substituted styrenes. A solvent-free reaction using hydrogen peroxide (H₂O₂) as an oxidant achieves moderate yields (~56%) . The trifluoromethyl group at the 3-position is introduced via para-substituted trifluoromethyl styrene, which undergoes cyclization under optimized conditions .

Key Reaction Parameters

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Oxidant | H₂O₂ | ~56% | |

| Solvent | Solvent-free | N/A | |

| Temperature/Time | Elevated (neat reaction) | N/A |

SNAr Reaction with Cyclization

A Cs₂CO₃-promoted nucleophilic aromatic substitution (SNAr) reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization, provides an alternative pathway. This transition-metal-free method achieves good isolated yields (e.g., 78% for acetamide derivatives) .

Mechanistic Steps

-

SNAr Reaction : Amide nucleophiles attack ortho-fluorobenzamides, facilitated by Cs₂CO₃ in DMSO at 135°C .

-

Cyclization : Base-promoted intramolecular nucleophilic addition and dehydration form the quinazolin-4-one core .

Copper-Catalyzed Cross-Coupling

A copper-catalyzed imidoylative cross-coupling of 2-isocyanobenzoates with amines produces quinazolinones. While not explicitly applied to the target compound, this method demonstrates the versatility of copper catalysis in forming the quinazolinone scaffold .

Oxidative Cyclization

The reaction proceeds via:

-

Electrophilic Attack : Oxidative activation of the styrene double bond generates a reactive intermediate.

-

Cyclization : The amine group of the ortho-aminobenzamide undergoes intramolecular attack, forming the quinazolinone ring .

SNAr-Cyclization Pathway

Mechanistic Overview :

-

Nucleophilic Substitution : The amide acts as a nucleophile, displacing fluoride from ortho-fluorobenzamides.

-

Cyclization : The resulting diamide undergoes base-mediated cyclization to form the quinazolin-4-one core .

Structural and Functional Considerations

The trifluoromethyl group significantly influences the compound’s reactivity and biological activity:

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the efficacy of quinazoline derivatives, including 3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one, as potential anticancer agents. These compounds target various pathways involved in cancer progression, particularly through the inhibition of receptor tyrosine kinases such as VEGFR-2 and EGFR.

A comparative analysis of different quinazoline derivatives reveals that those incorporating trifluoromethyl groups often exhibit enhanced biological activities. The following table summarizes the antiproliferative effects of selected compounds:

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| 3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one | 17.7 | PC3 (Prostate Cancer) | VEGFR-2 Inhibition |

| BIQO-19 | 10 | NSCLC | EGFR Inhibition |

| 9b | 8 | MCF-7 (Breast Cancer) | Dual EGFR/BRAF Inhibition |

Case Studies and Research Findings

Several case studies have documented the promising results associated with quinazoline derivatives:

- Prostate Cancer : A study indicated that 3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one exhibited significant cytotoxicity against the PC3 prostate cancer cell line, with an IC50 value comparable to established drugs .

- Multi-targeted Therapy : Research has shown that quinazoline derivatives can be designed to target multiple pathways simultaneously, enhancing their effectiveness against resistant cancer types .

Future Directions in Research

The ongoing research into 3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one suggests several avenues for future exploration:

- In Vivo Studies : While in vitro results are promising, further studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models.

- Combination Therapies : Investigating the potential of this compound in combination with other anticancer agents could yield synergistic effects and improve patient outcomes.

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural Modifications and Physicochemical Properties

The trifluoromethyl group distinguishes this compound from other quinazolinones. Below is a comparative analysis of key analogs:

*Melting point inferred from structurally similar analogs in .

Key Observations:

- Lipophilicity : The -CF₃ group increases logP values compared to methoxy (-OCH₃) or sulfonyl (-SO₂CH₃) substituents, favoring blood-brain barrier penetration .

- Solubility : Sulfonyl and methoxy groups improve aqueous solubility, whereas -CF₃ reduces it .

- Thermal Stability : Higher melting points (e.g., 180–182°C) correlate with rigid aromatic systems and strong intermolecular interactions .

Analgesic and Anti-inflammatory Activity:

- 3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one : Exhibits moderate analgesic activity in carrageenan-induced edema models (30–40% inhibition at 50 mg/kg), comparable to aspirin .

- 3-(o-Methoxyphenyl)-2-(p-dimethylaminophenylchalconylaminoazetidinon-2'-yl)quinazolin-4(3H)-one: Shows superior anti-inflammatory activity (70% inhibition) with lower ulcerogenicity than phenylbutazone .

- 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one : Binds to the µ-opioid receptor (docking score: -8.2 kcal/mol), rivaling morphine’s affinity (-7.9 kcal/mol) .

Antimicrobial Activity:

- 8-Methyl-3-(3-(methylthio)phenyl)quinazolin-4(3H)-one (QNZ-1) : Displays MIC values of 8 µg/mL against Staphylococcus aureus, attributed to the methylthio group’s membrane-disrupting effects .

- 3-(4-Methoxyphenyl)-8-methylquinazolin-4(3H)-one (QNZ-3) : Less potent (MIC: 32 µg/mL), highlighting the importance of electron-withdrawing groups (-CF₃ > -OCH₃) .

Biological Activity

The compound 3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Quinazolinone Derivatives

Quinazolinones are heterocyclic compounds known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The introduction of trifluoromethyl groups into the phenyl ring has been shown to enhance the potency and selectivity of these compounds against various biological targets.

Anticancer Properties

-

Mechanism of Action :

- Quinazolinone derivatives, including 3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one , exhibit potent inhibitory effects on several tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). These kinases play critical roles in cell proliferation and survival, making them attractive targets for cancer therapy .

-

Cytotoxicity Studies :

- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, an IC50 value of approximately 10 µM has been reported against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines, indicating its potential as an anticancer agent .

-

Case Studies :

- A study evaluating a series of quinazolinone derivatives found that those with trifluoromethyl substitutions displayed enhanced activity against multiple cancer types. The compound was noted for its ability to induce apoptosis in cancer cells, further supporting its role as a potential therapeutic agent .

Anti-inflammatory and Analgesic Effects

- Mechanism :

- Research Findings :

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is closely related to their chemical structure. The presence of the trifluoromethyl group has been associated with increased lipophilicity and improved binding affinity to target proteins. This modification often leads to enhanced potency against specific enzymes involved in disease pathways.

| Compound Structure | IC50 (µM) | Target Enzyme | Activity Type |

|---|---|---|---|

| 3-(3-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one | 10 | EGFR | Anticancer |

| 2-methyl-3-(4-(5-(4-(trifluoromethyl)phenyl)isoxazol-3-yl)phenyl)quinazolin-4(3H)-one | 5 | COX-2 | Anti-inflammatory |

Q & A

Q. What are the standard synthetic routes for 3-(3-(trifluoromethyl)phenyl)quinazolin-4(3H)-one?

The compound is commonly synthesized via a one-pot sequential cascade method using trifluoroacetic acid (TFA) as a CF₃ source and T3P (propylphosphonic anhydride) as a coupling/dehydrating agent. This approach allows diversification by varying amine and acid partners. For example, anthranilic acids react with amines and TFA under optimized conditions to form the quinazolinone core . Alternative methods include palladium-catalyzed three-component carbonylative reactions using trifluoroacetimidoyl chlorides and amines, achieving high yields (up to 99%) and broad substrate scope .

Q. How are quinazolinone derivatives characterized to confirm structural integrity?

Key characterization techniques include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and fluorine integration.

- High-resolution mass spectrometry (HRMS) for exact mass confirmation.

- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Melting point analysis via DSC for purity assessment .

Q. What in vitro models are used to evaluate the anticancer activity of trifluoromethylated quinazolinones?

Common models include ovarian cancer cell lines (OVCAR-4, Skov3) and lung cancer cells (EKVX). Cytotoxicity is assessed using growth percentage (GP) metrics, with compounds like 2-(5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-one showing GP values of -4.08% (OVCAR-4) and selective toxicity .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing diverse substituents to the quinazolinone core?

Yield optimization involves:

- Tailoring amine and acid partners (e.g., bulky amines may require extended reaction times).

- Adjusting stoichiometry of T3P (1.5–2.0 equivalents) to balance coupling efficiency and side reactions.

- Temperature control (80–100°C) to promote cyclization without decomposition .

- Purification via flash chromatography or recrystallization to isolate high-purity products .

Q. What strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?

Discrepancies may arise from variations in:

Q. How are structure-activity relationship (SAR) studies designed for trifluoromethylated quinazolinones?

SAR studies focus on:

- Substituent variation : Modifying the phenyl group (e.g., electron-withdrawing vs. donating groups) and exploring heterocyclic cores (e.g., pyridopyrimidines).

- Biological testing : Parallel screening against multiple cancer cell lines to identify selectivity patterns.

- Computational docking : Predicting binding affinities to targets like topoisomerases or kinases, though experimental validation is critical .

Q. What are the advantages of one-pot synthesis versus palladium-catalyzed routes for scale-up?

- One-pot (TFA/T3P) : Cost-effective (avoids precious metals), minimal purification, and compatibility with diverse substrates. Limitations include moderate yields for sterically hindered amines .

- Palladium-catalyzed : Higher yields and scalability for late-stage functionalization but requires CO gas handling and Pd catalysts, increasing cost .

Q. How are derivatization strategies employed to enhance quinazolinone solubility or bioavailability?

- Functionalization at N3 : Introducing hydrophilic groups (e.g., polyethylene glycol) via alkylation or acylation.

- Core modification : Replacing the quinazolinone oxygen with sulfur (thioquinazolinones) to alter lipophilicity .

- Prodrug approaches : Phosphorylation or glycosylation of hydroxyl groups for improved aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.